Irbesartan hydrochloride

AT1 receptor pharmacology radioligand binding receptor occupancy

Irbesartan hydrochloride (CAS 329055-23-4, also known as BMS-186295 or SR-47436 hydrochloride) is the hydrochloride salt form of irbesartan, a non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) used for the treatment of hypertension and diabetic nephropathy. Irbesartan hydrochloride exhibits an IC50 of 1.3 nM at the AT1 receptor and displays insurmountable antagonism, distinguishing it from competitive antagonists such as losartan and valsartan.

Molecular Formula C25H29ClN6O
Molecular Weight 465.0 g/mol
CAS No. 329055-23-4
Cat. No. B1672175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan hydrochloride
CAS329055-23-4
SynonymsIrbesartan HCl;  Irbesartan hydrochloride;  Irbesartan, Avapro, Aprovel, Karvea, BMS-186295;  BMS 186295;  BMS186295; 
Molecular FormulaC25H29ClN6O
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl
InChIInChI=1S/C25H28N6O.ClH/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1H
InChIKeyZUYFSRQJPNUOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Irbesartan Hydrochloride (CAS 329055-23-4): A High-Affinity AT1 Receptor Antagonist for Differentiated Procurement


Irbesartan hydrochloride (CAS 329055-23-4, also known as BMS-186295 or SR-47436 hydrochloride) is the hydrochloride salt form of irbesartan, a non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) used for the treatment of hypertension and diabetic nephropathy. Irbesartan hydrochloride exhibits an IC50 of 1.3 nM at the AT1 receptor and displays insurmountable antagonism, distinguishing it from competitive antagonists such as losartan and valsartan . The hydrochloride salt form provides enhanced aqueous solubility (10 mM in DMSO) and improved pharmaceutical handling properties, including the availability of hydrated, anhydrous crystalline, and amorphous solid-state forms that offer distinct advantages in formulation development and manufacturing consistency [1]. Irbesartan's oral bioavailability ranges from 60% to 80%, the highest among clinically available ARBs, and absorption is unaffected by food intake, a pharmacokinetic property not shared by all class members [2].

Why Irbesartan Hydrochloride Cannot Be Interchanged with Other ARBs: The Evidence for Differentiated Procurement


Despite sharing a common mechanism of AT1 receptor blockade, angiotensin II receptor blockers exhibit substantial heterogeneity in binding affinity, dissociation kinetics, inverse agonism, metabolic pathways, and clinical outcomes. The relative AT1 receptor binding affinity ranking among clinically available ARBs is candesartan > irbesartan > valsartan/EXP-3174/telmisartan > tasosartan > losartan > eprosartan [1]. Irbesartan and candesartan block the AT1 receptor with insurmountable antagonism, whereas losartan, valsartan, and eprosartan act as competitive antagonists [2]. These pharmacological differences translate into measurable variations in 24-hour blood pressure control, with higher-potency ARBs (candesartan, irbesartan, olmesartan, telmisartan) demonstrating improved ambulatory blood pressure profiles versus lower-potency agents (eprosartan, losartan, valsartan) [3]. Furthermore, irbesartan exhibits negligible CYP450-mediated metabolism and minimal drug-drug interaction potential, whereas losartan requires CYP2C9-mediated bioactivation to its active metabolite EXP-3174 [4]. Generic substitution among ARBs without consideration of these differentiated properties risks suboptimal therapeutic outcomes, particularly in patients with diabetic nephropathy where irbesartan possesses unique renoprotective evidence from landmark clinical trials that other ARBs cannot claim by class extrapolation [5].

Irbesartan Hydrochloride: Quantified Differentiation Evidence for Scientific Selection


Irbesartan Demonstrates 8.9-Fold Higher AT1 Receptor Binding Affinity Than Losartan in Renal Tissue

In quantitative in vitro autoradiography using rat kidney tissue and the specific radioligand (125)I-[Sar(1),Ile(8)]angiotensin II, irbesartan displaced radioligand binding from renal AT1 receptors with an IC50 of 1.00 ± 0.2 nM. In the same assay system, losartan required an IC50 of 8.9 ± 1.1 nM to achieve 50% displacement, while EXP-3174 (the active metabolite of losartan) showed an intermediate IC50 of 3.5 ± 0.4 nM [1]. The rank order of potency was irbesartan > EXP-3174 > losartan, establishing irbesartan as possessing approximately 8.9-fold greater receptor binding affinity than the parent losartan compound in this tissue preparation.

AT1 receptor pharmacology radioligand binding receptor occupancy ARB potency comparison

Irbesartan Exhibits Slower AT1 Receptor Dissociation and Greater Inverse Agonism Versus Losartan

In a head-to-head molecular pharmacology study examining AT1 receptor binding and signaling, irbesartan exhibited a significantly slower dissociation rate from the AT1 receptor compared with losartan, a property attributed to stronger hydrophobic interaction between the cyclopentyl group of irbesartan and Tyr113 in the AT1 receptor [1]. Irbesartan also demonstrated a significantly higher degree of inverse agonism and insurmountability toward inositol phosphate (IP) production compared with losartan. The study further demonstrated that irbesartan inhibited MCP-1 production more strongly than losartan via inhibition of NF-κB activation independent of the AT1 receptor, and induced significant adiponectin production mediated by PPAR-γ activation, an effect not observed with losartan [1].

receptor dissociation kinetics inverse agonism insurmountable antagonism AT1 receptor signaling

Irbesartan Reduces Diabetic Nephropathy Progression by 23% Versus Amlodipine in Landmark IDNT Trial

The Irbesartan Diabetic Nephropathy Trial (IDNT), a prospective, randomized, multicenter, double-blind, placebo-controlled study enrolling 1,715 patients with type 2 diabetes and established nephropathy, compared irbesartan 300 mg/day, amlodipine 10 mg/day, and placebo over a mean follow-up of 2.6 years [1]. Irbesartan reduced the composite primary endpoint (doubling of baseline serum creatinine, end-stage renal disease, or all-cause mortality) by 20% versus placebo (P=0.02) and by 23% versus amlodipine (P=0.006) [1]. The relative risk of doubling serum creatinine concentration was 33% lower with irbesartan versus placebo (P=0.003) and 37% lower versus amlodipine (P<0.001) [1]. The relative risk of end-stage renal disease was 23% lower in the irbesartan group than in both other groups (P=0.07 for both comparisons) [1]. Importantly, these renoprotective benefits were independent of blood pressure reduction, as both irbesartan and amlodipine achieved similar blood pressure control [1].

diabetic nephropathy renoprotection clinical outcomes type 2 diabetes chronic kidney disease

Irbesartan Provides Greater and Longer-Lasting Antihypertensive Effect Than Losartan with Cost-Effectiveness Advantage

A comprehensive head-to-head comparison of irbesartan and losartan examined pharmacokinetic, pharmacodynamic, clinical efficacy, and pharmacoeconomic parameters [1]. Irbesartan demonstrated superior oral bioavailability (60-80%) compared with losartan (approximately 33%) and maintains absorption unaffected by food, unlike valsartan [1]. Irbesartan provides a greater and longer-lasting antihypertensive effect than losartan and was determined to be cost-effective over losartan in Denmark and Sweden based on incremental clinical benefit analyses [1]. Irbesartan was more effective in preventing deterioration of kidney function in patients with diabetic nephropathy and was cost-effective from a German healthcare perspective [1]. The review concluded that there is incremental clinical benefit of irbesartan over losartan in hypertension and diabetic nephropathy, substantiated by corresponding preclinical evidence [1].

hypertension management comparative efficacy pharmacoeconomics blood pressure control

Irbesartan Hydrochloride Salt Enables Multiple Solid-State Forms with Distinct Processing Advantages

The hydrochloride salt of irbesartan (CAS 329055-23-4) can be produced in crystalline hydrated form, anhydrous crystalline form, or amorphous form via a one-pot synthetic process, each with distinct pharmaceutical processing characteristics [1]. The process described in US Patent 7,799,928 yields irbesartan hydrochloride with high purity and yield that is free-flowing, non-sticky, and non-electrostatic—critical properties for efficient large-scale manufacturing and consistent tablet compression [1]. This contrasts with irbesartan free base (CAS 138402-11-6), which exhibits two primary polymorphic forms (Form A and Form B) whose interconversion is monotropically related and can be influenced by solvent composition and water content, potentially introducing manufacturing variability [2]. The hydrochloride salt's superior handling characteristics reduce the need for complex excipient systems and enable simpler, surfactant-free solid pharmaceutical compositions containing only the active ingredient and a disintegrant [3].

solid-state chemistry pharmaceutical manufacturing polymorphism formulation development crystallization

Irbesartan Exhibits 8,500-Fold AT1 Selectivity Over AT2 Receptor and Minimal CYP450 Drug Interaction Potential

Irbesartan demonstrates greater than 8,500-fold selectivity for the AT1 receptor over the AT2 receptor, ensuring targeted blockade of the receptor subtype responsible for the deleterious effects of angiotensin II while preserving potentially beneficial AT2-mediated effects [1]. In terms of metabolic profile, irbesartan exhibits negligible CYP450-mediated metabolism with CYP2C9 being the primary isoform involved, but the overall role of CYP enzymes in irbesartan disposition is modest compared with losartan, which requires CYP2C9- and CYP3A4-mediated bioactivation to its active metabolite EXP-3174 and is therefore subject to clinically significant drug-drug interactions [2]. A rank order analysis of ARB inhibitory effects on CYP2C9-mediated arachidonic acid metabolism placed irbesartan in an intermediate position: losartan < telmisartan < irbesartan < candesartan < olmesartan < valsartan [3]. Irbesartan's IC50 for CYP2C9-mediated warfarin 7-hydroxylation inhibition ranges from 39.5-116 μM, indicating minimal clinically relevant interaction potential at therapeutic concentrations [3].

receptor selectivity drug-drug interactions CYP450 metabolism pharmacokinetics safety pharmacology

Irbesartan Hydrochloride: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Formulation Development Requiring Simplified, Surfactant-Free Solid Dosage Forms

Manufacturers developing generic or branded irbesartan hydrochloride tablets can leverage the hydrochloride salt's free-flowing, non-sticky, and non-electrostatic properties to implement surfactant-free direct compression or dry granulation processes [1]. The availability of hydrated crystalline, anhydrous crystalline, and amorphous forms enables optimization of dissolution profiles and stability characteristics without complex excipient systems. As demonstrated in EA016579B1, solid pharmaceutical compositions comprising irbesartan hydrochloride and a disintegrant alone can achieve adequate dissolution and bioavailability, reducing formulation complexity and regulatory submission burdens compared with irbesartan free base formulations that typically require solubilizing agents [2].

Clinical Research on Diabetic Nephropathy Requiring Validated Renoprotective ARB Agent

Investigators conducting clinical studies on diabetic kidney disease progression should prioritize irbesartan as the ARB of choice, given the robust, head-to-head evidence from the IDNT trial demonstrating a 23% reduction in the composite renal endpoint versus amlodipine (P=0.006) and a 37% reduction in the relative risk of doubling serum creatinine versus amlodipine (P<0.001) [3]. These renoprotective benefits are independent of blood pressure reduction and are not established for other ARBs in comparably designed landmark trials. The IRMA-2 trial further demonstrated that irbesartan reduces albuminuria in a dose-dependent fashion [4]. For research protocols requiring an ARB with proven renal outcome benefits in type 2 diabetes, irbesartan represents the evidence-supported selection.

Pharmacology Studies Investigating AT1 Receptor Binding Kinetics and Insurmountable Antagonism

Researchers studying AT1 receptor pharmacology and signaling should utilize irbesartan hydrochloride as a tool compound representing insurmountable antagonism and slow receptor dissociation kinetics, contrasting with competitive antagonists like losartan. Irbesartan exhibits an IC50 of 1.00 nM at renal AT1 receptors versus 8.9 nM for losartan in the same assay system [5], and demonstrates significantly slower dissociation and higher inverse agonism toward IP production [6]. The structural basis for these differences—the hydrophobic interaction between irbesartan's cyclopentyl group and Tyr113 in the AT1 receptor—provides a well-characterized molecular pharmacology framework for mechanistic studies. The hydrochloride salt form's 10 mM DMSO solubility facilitates in vitro assay preparation and consistent dosing in cellular and tissue-based experiments [7].

Analytical Method Development and Bioequivalence Studies for Irbesartan Formulations

Analytical laboratories developing HPLC-fluorescence methods for irbesartan quantification in biological matrices can reference the validated method of Chang et al., which established linearity from 1 to 1000 ng/mL in human plasma and urine with a lower limit of quantitation of 1 ng/mL and inter-/intra-day coefficients of variation <8% [8]. The method employs solid-phase extraction on Isolute CN cartridges and fluorescence detection at excitation 250 nm / emission 371 nm, achieving accuracy >95% for nominal value prediction. Irbesartan stability in human plasma and urine was confirmed for at least seven months at -20°C, supporting long-term sample storage in pharmacokinetic and bioequivalence studies [8]. This validated analytical framework reduces method development time and regulatory validation burden for CROs and pharmaceutical companies conducting irbesartan hydrochloride product development.

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